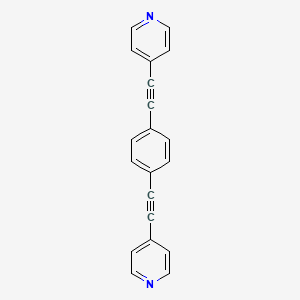

1,4-Bis(4-pyridylethynyl)benzene

Übersicht

Beschreibung

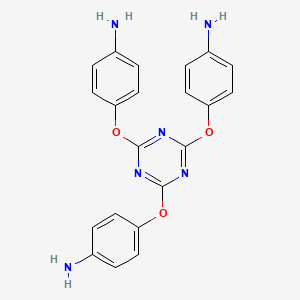

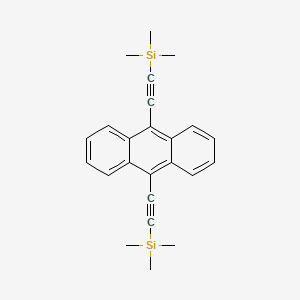

1,4-Bis(4-pyridylethynyl)benzene is a box-like macrocycle that has been derived in high yield . This macrocyclic fluorogen shows unique aggregation-induced emission properties .

Synthesis Analysis

The synthesis of 1,4-Bis(4-pyridylethynyl)benzene involves the use of Pd/Cu-catalysed Sonogashira cross-coupling reactions and/or lithium chemistry involving nucleophilic aromatic substitution . This compound has been prepared in good yields .Molecular Structure Analysis

The molecular structure of 1,4-Bis(4-pyridylethynyl)benzene is based on a box-like macrocycle . The X-ray crystal structures show a variety of packing motifs .Chemical Reactions Analysis

The chemical reactions of 1,4-Bis(4-pyridylethynyl)benzene involve unique aggregation-induced emission properties . This property is significant in the field of host-guest chemistry .Physical And Chemical Properties Analysis

The physical properties of 1,4-Bis(4-pyridylethynyl)benzene include a melting point of 185-203 °C . The chemical properties include unique aggregation-induced emission properties .Wissenschaftliche Forschungsanwendungen

Electrical Characterization

The compound has been used in the electrical characterization of single molecule and Langmuir–Blodgett monomolecular films . The pyridyl group provides the contact at both molecule–surface interfaces in metal–monolayer–metal junctions . This application is significant in the field of molecular electronics .

Aggregation-Induced Emission Properties

1,4-Bis(pyridin-4-ylethynyl)benzene has been used to create a box-like macrocycle that shows unique aggregation-induced emission properties . This property is particularly useful in the field of fluorescence and luminescence materials .

Synthesis of Asymmetric Hydrogen-Bond Acceptors

The compound has been used in the synthesis of four asymmetric hydrogen-bond acceptors . This application is important in the field of supramolecular chemistry .

Metal-Organic Frameworks (MOFs) Linkers

1,4-Bis(pyridin-4-ylethynyl)benzene is used as a linker in the construction of Metal-Organic Frameworks (MOFs) . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

Study of Two-Dimensional J-Aggregates

The UV–vis spectra of the Langmuir and LB films reveal that 1,4-Bis(pyridin-4-ylethynyl)benzene forms two-dimensional J-aggregates . This property is significant in the field of photonic and optoelectronic devices .

Fabrication of Monomolecular Films

1,4-Bis(pyridin-4-ylethynyl)benzene has been used in the fabrication of monomolecular films with a surface coverage of 0.98 × 10−9 mol·cm−2 . This application is important in the field of surface science and nanotechnology .

Wirkmechanismus

Pharmacokinetics

Some properties can be predicted based on its chemical structure . It has a molecular weight of 280.32 g/mol and a predicted density of 1.23±0.1 g/cm3 . It is poorly soluble in water but soluble in organic solvents like benzene and methanol . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It has been noted that the compound can be used as an organic luminescent material for the preparation of fluorescent probes and organic light-emitting diodes (oleds) . This suggests that it may have interesting photophysical properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(pyridin-4-ylethynyl)benzene. For instance, its solubility in different solvents could affect its distribution and availability in various environments. Furthermore, it should be stored at 2-8℃ to maintain its stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[2-[4-(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12N2/c1-2-18(6-8-20-11-15-22-16-12-20)4-3-17(1)5-7-19-9-13-21-14-10-19/h1-4,9-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNGGLJSLBGWLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC2=CC=NC=C2)C#CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)

![5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B3069706.png)